molecular formula C11H8N2O B1336074 2-(Furan-2-yl)imidazo[1,2-a]pyridine CAS No. 28795-36-0

2-(Furan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B1336074
CAS No.: 28795-36-0
M. Wt: 184.19 g/mol
InChI Key: SIDJEDFUSPSLPY-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Heterocyclic System in Organic Synthesis and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic system comprising an imidazole (B134444) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. chemrxiv.orgrsc.org This designation is due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Consequently, derivatives of this scaffold have been extensively investigated and developed as therapeutic agents. researchgate.net

The diverse biological activities exhibited by imidazo[1,2-a]pyridine derivatives are extensive, including:

Anticancer researchgate.netnih.gov

Antiviral nih.govmdpi.com

Antibacterial nih.gov

Antifungal nih.gov

Anti-inflammatory mdpi.comnih.gov

Antituberculosis mdpi.com

Anticonvulsant nih.gov

Antiprotozoal researchgate.netnih.gov

The therapeutic importance of this scaffold is highlighted by its presence in several commercially available drugs. Notable examples include Zolpidem (a hypnotic), Alpidem (B1665719) (an anxiolytic), and Zolimidine (B74062) (an antiulcer agent). nih.gov The versatility of the imidazo[1,2-a]pyridine system also makes it a valuable tool in organic synthesis, with numerous methods developed for its construction and functionalization. rsc.orgorganic-chemistry.orgresearchgate.net These synthetic advancements continue to facilitate the discovery of new derivatives with tailored properties. mdpi.com

The Role of Fused Bicyclic 5-6 Heterocycles in Contemporary Chemical Biology

Fused bicyclic 5-6 heterocycles, such as imidazo[1,2-a]pyridines, are fundamental structural motifs in a vast number of biologically active natural products and synthetic pharmaceuticals. researchgate.net The fusion of a five-membered ring with a six-membered ring creates a rigid and planar scaffold that can effectively interact with biological macromolecules like enzymes and receptors. This structural characteristic is crucial in the design of new therapeutic agents. chemrxiv.org

These heterocyclic systems are prized for their structural diversity and their pivotal role in biological systems. researchgate.net Their significance is rooted in their ability to mimic the structures of endogenous molecules and participate in various biological processes. The development of synthetic strategies to access these scaffolds and their functionalized derivatives is a major focus of contemporary chemical biology and drug discovery.

Overview of 2-(Furan-2-yl)imidazo[1,2-a]pyridine within the Broader Imidazo[1,2-a]pyridine Class

This compound is a specific derivative that incorporates a furan (B31954) ring at the 2-position of the imidazo[1,2-a]pyridine core. The furan ring itself is a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. mdpi.com The conjunction of these two pharmacologically significant moieties suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery.

The synthesis of this compound can be achieved through established methods for imidazo[1,2-a]pyridine formation. For instance, a common route involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. In the context of this compound, the synthesis of its derivatives has been demonstrated through a multi-component reaction involving 2-aminopyridine, 2-furaldehyde, and an isocyanide, catalyzed by scandium(III) triflate. nih.gov

Research into the specific biological activities of derivatives of this compound has yielded promising results. For example, a 3-amino derivative, N-(4-chlorophenyl)−2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, has been synthesized and evaluated for its anticancer properties. nih.gov This highlights the potential of the 2-furanyl substituent to contribute to the biological profile of the imidazo[1,2-a]pyridine scaffold. Further studies on the parent compound and its other derivatives are warranted to fully explore its therapeutic potential.

Interactive Data Tables

Chemical Properties of a this compound Derivative

The following table details the chemical properties of 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine, a closely related derivative of the subject compound.

PropertyValue
Molecular FormulaC11H7IN2O
Molecular Weight310.09 g/mol
XLogP33.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass309.96031 Da
Monoisotopic Mass309.96031 Da
Topological Polar Surface Area30.4 Ų
Heavy Atom Count15
Formal Charge0
Complexity277
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Data sourced from PubChem CID 12321881 for 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine. nih.gov

In Vitro Anticancer Activity of a this compound Derivative

The table below presents the cytotoxic activity (IC50 in µM) of N-(4-chlorophenyl)−2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine against various cancer cell lines.

CompoundMCF-7 (Breast)HT-29 (Colon)B16F10 (Melanoma)MEF (Normal)
N-(4-chlorophenyl)−2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine>100>100>100>100

Data extracted from a study on the synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDJEDFUSPSLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412797
Record name 2-(Furan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28795-36-0
Record name 2-(Furan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Furan 2 Yl Imidazo 1,2 a Pyridine and Its Derivatives

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and the ability to generate complex molecules in a single step from simple starting materials. nih.gov These reactions are particularly well-suited for the construction of heterocyclic libraries for drug discovery.

The Groebke-Blackburn-Bienaymé Reaction (GBBR) stands out as a powerful and widely utilized three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govnih.gov This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. For the synthesis of derivatives of 2-(Furan-2-yl)imidazo[1,2-a]pyridine, 2-furaldehyde is the aldehyde component of choice.

The general protocol for the GBBR involves mixing the 2-aminopyridine (B139424), 2-furaldehyde, and an isocyanide in a suitable solvent, often in the presence of a catalyst. nih.gov Lewis acids such as scandium triflate or Brønsted acids like acetic acid have been shown to enhance reaction rates and yields. nih.gov Microwave irradiation has also been employed to accelerate the reaction, leading to shorter reaction times and often improved yields. researchgate.net

A study on the synthesis of imidazopyridine-fused isoquinolinones initiated by the GBB reaction utilized furfuraldehyde as a key starting material. beilstein-journals.org The reaction of aminopyridines, isocyanides, and furfuraldehyde was catalyzed by Yb(OTf)₃ under microwave irradiation, affording the desired this compound intermediates in excellent yields, typically ranging from 89–98%. beilstein-journals.org

Table 1: Examples of GBBR for the Synthesis of this compound Derivatives

2-Aminopyridine Derivative Isocyanide Catalyst Solvent Conditions Yield (%) Reference
2-Aminopyridine tert-Butyl isocyanide Yb(OTf)₃ DCM/MeOH 100 °C, 1 h, MW 95 beilstein-journals.org
2-Amino-5-methylpyridine Cyclohexyl isocyanide Yb(OTf)₃ DCM/MeOH 100 °C, 1 h, MW 92 beilstein-journals.org

The GBBR is a prime example of a one-pot three-component cyclization. Beyond the classic GBBR, other one-pot strategies have been developed for the synthesis of the imidazo[1,2-a]pyridine (B132010) core. These methods often involve the in-situ generation of a key intermediate that subsequently undergoes cyclization.

For instance, a one-pot synthesis of imidazo[1,2-a]pyridines has been reported through the reaction of 2-aminopyridine, an aldehyde (such as 2-furaldehyde), and another component that facilitates the cyclization. Variations in this theme include the use of different catalysts and reaction conditions to drive the formation of the desired product. The inherent efficiency of these one-pot procedures makes them highly attractive for combinatorial chemistry and the rapid generation of compound libraries. nih.govresearchgate.net

A novel three-component reaction has been developed to assemble tetracyclic fused imidazo[1,2-a]pyridines in a one-pot fashion utilizing readily available 2-aminopyridines, isatins, and isocyanides. nih.gov This reaction proceeds through a Groebke–Blackburn–Bienaymé reaction followed by a retro-aza-ene reaction and subsequent nucleophilic reaction of the in-situ generated imidazo[1,2-a]pyridines bearing an isocyanate functional group. nih.govbeilstein-journals.org

The mechanism of the Groebke-Blackburn-Bienaymé reaction is generally understood to proceed through a series of well-defined steps. nih.gov The reaction is initiated by the condensation of the 2-aminopyridine with the aldehyde (2-furaldehyde) to form a Schiff base or imine. The presence of an acid catalyst facilitates this step by protonating the aldehyde carbonyl group, rendering it more electrophilic.

Following the formation of the imine, the isocyanide undergoes a formal [4+1] cycloaddition with the protonated imine. beilstein-journals.org This step generates a nitrilium ion intermediate, which is then attacked by the endocyclic nitrogen of the pyridine (B92270) ring. A subsequent proton transfer and aromatization lead to the final 3-amino-2-(furan-2-yl)imidazo[1,2-a]pyridine product. The exact sequence of events and the nature of the intermediates can be influenced by the specific reactants and reaction conditions. nih.govbeilstein-journals.org

Metal-Catalyzed Coupling and Cyclization Approaches

Copper-catalyzed reactions have emerged as a valuable tool for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgorganic-chemistry.org These reactions often proceed via a C-N bond formation through a cyclization process. One common approach involves the reaction of a 2-aminopyridine with a suitable coupling partner, such as an α-haloketone or a terminal alkyne.

For the synthesis of this compound, a copper-catalyzed reaction could involve the coupling of 2-aminopyridine with a furan-containing α-haloketone. Alternatively, a copper-catalyzed cyclization of a suitably functionalized aminopyridine precursor could be employed. Copper catalysts, such as copper(I) iodide (CuI) or copper(II) triflate (Cu(OTf)₂), are frequently used, often in the presence of a ligand and a base. organic-chemistry.orgresearchgate.net A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.orgnih.gov

Table 2: Overview of Copper-Catalyzed Reactions for Imidazo[1,2-a]pyridine Synthesis

Reactant 1 Reactant 2 Copper Catalyst Key Features Reference
2-Aminopyridines Nitroolefins CuBr One-pot, uses air as oxidant organic-chemistry.org
2-Aminopyridines α-Diazoketones Cu(OTf)₂ High yields and selectivity researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov These reactions can be employed to introduce the furan (B31954) moiety onto a pre-formed imidazo[1,2-a]pyridine core or to construct the heterocyclic system itself.

In a Suzuki coupling approach, a halogenated imidazo[1,2-a]pyridine (e.g., 2-bromoimidazo[1,2-a]pyridine) can be coupled with furan-2-boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base to yield this compound. nih.govmdpi.com Conversely, a Stille coupling would involve the reaction of a stannylated furan derivative with a halogenated imidazo[1,2-a]pyridine. These reactions are known for their high functional group tolerance and reliability. nih.gov

The synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands has been achieved through a sequence involving a palladium-catalyzed Suzuki coupling. researchgate.net This demonstrates the utility of palladium catalysis in functionalizing the imidazo[1,2-a]pyridine scaffold. While this specific example does not involve a furan group, the methodology is directly applicable.

Table 3: General Conditions for Palladium-Catalyzed Suzuki Coupling

Component Example
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Ligand SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃

Aerobic Oxidative Coupling Reactions

The synthesis of imidazo[1,2-a]pyridines through aerobic oxidative coupling represents a significant advancement in creating C–N bonds, utilizing molecular oxygen from the air as a green oxidant. This approach is both environmentally benign and efficient. Copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and various ketones, including acetophenones, is a versatile method compatible with a broad range of functional groups. organic-chemistry.org The reaction mechanism is thought to proceed via a catalytic Ortoleva-King reaction intermediate. organic-chemistry.org This methodology allows for the formation of diverse imidazo[1,2-a]pyridine derivatives under mild conditions. organic-chemistry.org

Another innovative approach involves a coupled organocatalytic system using flavin and iodine. nih.gov This dual catalytic system facilitates an aerobic oxidative C–N bond-forming process for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov This system has also been successfully applied to one-pot, three-step syntheses of more complex derivatives, such as 3-thioimidazo[1,2-a]pyridines, starting from aminopyridines, ketones, and thiols. organic-chemistry.orgnih.gov

Key research findings in aerobic oxidative coupling are summarized below:

Catalyst SystemReactantsOxidantKey FeaturesYield (%)
CuI2-Aminopyridines, AcetophenonesAirBroad functional group tolerance; forms alkenyl-substituted derivatives. organic-chemistry.orgHigh
CuIKetoxime acetates, PyridinesAirMild conditions, versatile for substituted pyridines. organic-chemistry.org66-95 organic-chemistry.org
Flavin/IodineAminopyridines, KetonesAirDual organocatalytic system; applicable to one-pot syntheses. nih.govGood

Metal-Free Synthetic Protocols and Direct Functionalization

The development of metal-free synthetic routes for imidazo[1,2-a]pyridines is driven by the need to reduce costs and eliminate trace metal contamination in pharmaceutical compounds. rsc.org These protocols often offer high atom economy and milder reaction conditions.

One effective metal-free method involves the condensation of 2-aminopyridines with various substrates like α-haloketones, a reaction that can proceed efficiently without any catalyst. scielo.brresearchgate.net Other notable metal-free approaches include:

Iodine-promoted reactions: Molecular iodine can catalyze the reaction of 2-aminopyridines with acetophenones or the cleavage of N–O bonds in oxime esters to generate reactive iminyl radicals that couple with pyridines. nih.gov

Elemental Sulfur-Initiated Annulation: An atom-economical synthesis has been developed using elemental sulfur to promote the oxidative annulation of 2-aminopyridines and aldehydes. nih.gov

Cascade Reactions: Catalyst-free cascade processes using starting materials like 2-aminopyridine and 1-bromo-2-phenylacetylene or vinyl azides provide imidazo[1,2-a]pyridines in high yields. organic-chemistry.org

Direct functionalization of the pre-formed imidazo[1,2-a]pyridine ring under metal-free conditions is also a crucial strategy for derivatization. rsc.org

The following table highlights various metal-free synthetic strategies:

Promoter/ConditionReactantsKey FeaturesYield (%)
None (Catalyst-free)2-Aminopyridines, α-HaloketonesSimple, efficient condensation. scielo.brresearchgate.netGood to Excellent scielo.brresearchgate.net
I₂2-Aminopyridines, AcetophenonesCan be performed in micellar media or "on-water". nih.govVaries
Elemental Sulfur2-Aminopyridines, AldehydesHighly atom-economical oxidative cyclization. nih.govGood
None (Cascade)2-Aminopyridines, Vinyl AzidesHigh yields, products isolated by solvent evaporation. organic-chemistry.orgUp to 86% organic-chemistry.org

Green Chemistry Advancements in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.gov For the synthesis of this compound derivatives, an ultrasound-assisted Groebke-Blackburn-Bienaymé reaction (GBBR) has been successfully employed. researchgate.net This multicomponent reaction (MCR) uses an inexpensive and readily available catalyst like ammonium chloride (NH₄Cl) in a green solvent such as ethanol, achieving excellent yields at room temperature. researchgate.net

Another efficient ultrasound-promoted method involves the reaction of 2-aminopyridine with 2-bromoacetophenone derivatives in PEG-400, a non-toxic and inexpensive solvent. scispace.com This protocol not only produces a variety of imidazo[1,2-a]pyridines in high yields but can also be extended to a sequential one-pot synthesis of 3-selanyl-imidazo[1,2-a]pyridines. scispace.com

Reaction TypeReactantsCatalyst/SolventKey AdvantagesYield (%)
Groebke-Blackburn-Bienaymé2-Aminopyridine, Furan-2-carbaldehyde, IsocyanideNH₄Cl / EthanolGreen catalyst and solvent, room temperature, high efficiency. researchgate.net80-93 researchgate.net
Condensation2-Aminopyridine, 2-BromoacetophenonesPEG-400Rapid, non-toxic solvent, high yields, applicable to one-pot sequential reactions. scispace.comGood to Excellent scispace.com
C-H FunctionalizationKetones, 2-AminopyridinesKI/tert-butyl hydroperoxide / WaterMetal-free, aqueous medium, mild conditions. organic-chemistry.orgGood organic-chemistry.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that dramatically reduces reaction times from hours to minutes by enabling rapid and uniform heating. researchgate.netnih.gov This technology has been extensively applied to the synthesis of imidazo[1,2-a]pyridine derivatives.

The Groebke-Blackburn-Bienaymé multicomponent reaction to create imidazo[1,2-a]pyridine-furan hybrids has been effectively performed using microwave irradiation in PEG 400. researchgate.net Similarly, the reaction of 2-aminopyridine with phenacyl bromide derivatives in an aqueous medium under microwave irradiation affords the desired products in excellent yields within minutes. iosrjournals.org This method is simple, economical, and environmentally friendly. iosrjournals.org Microwave assistance has also been used for synthesizing imidazo[1,2-a]pyridine-chromone hybrids, again using a green catalyst (ammonium chloride) and solvent (ethanol). sciforum.net

Reaction TypeReactantsConditionsReaction TimeYield (%)
Condensation2-Aminopyridine, Phenacyl bromidesAqueous Medium, 300WA few minutesGood to Excellent iosrjournals.org
Groebke-Blackburn-Bienaymé5-Methylfuran-2-carbaldehyde, 2-Aminoazines, IsocyanidesPEG 400ShortGood
Groebke-Blackburn-Bienaymé2-Amino-pyridines, 3-Formyl-chromone, IsocyanidesNH₄Cl / EthanolShortGood
Condensation2-Aminopyridine, α-Bromo-β-keto estersSolvent-freeRapidGood

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Syntheses of imidazo[1,2-a]pyridines have been successfully adapted to solvent-free ("neat") conditions or conducted in water, the most environmentally benign solvent.

A highly efficient and simple method for synthesizing imidazo[1,2-a]pyridines involves the condensation of α-haloketones with 2-aminopyridines without any added catalyst or solvent. scielo.brresearchgate.net The reaction proceeds cleanly, often at room temperature or with gentle heating, to provide the products in excellent yields. researchgate.net

Reactions in aqueous media are also highly attractive. iosrjournals.org As mentioned previously, the microwave-assisted reaction between 2-aminopyridine and phenacyl bromide derivatives works exceptionally well in water. iosrjournals.org Furthermore, an ultrasound-assisted C-H functionalization of ketones for synthesizing imidazo[1,2-a]pyridines has been developed using a KI/tert-butyl hydroperoxide system in water, avoiding the need for metal catalysts and organic solvents. organic-chemistry.org

MethodReactantsConditionsKey Advantages
Solvent-Free Condensation2-Aminopyridines, α-HaloketonesNeat, 25-60 °CNo solvent or catalyst required, high efficiency, low cost. scielo.brresearchgate.net
Microwave-Assisted Aqueous Synthesis2-Aminopyridine, Phenacyl bromidesWater, Microwave irradiationEnvironmentally friendly, rapid, high yields. iosrjournals.org
Ultrasound-Assisted Aqueous SynthesisKetones, 2-AminopyridinesWater, KI/TBHP, UltrasoundMetal-free, green solvent, mild conditions. organic-chemistry.org

Regioselective Functionalization Techniques

The functionalization of the imidazo[1,2-a]pyridine scaffold is crucial for tuning its biological and physical properties. nih.gov The electronic nature of the ring system dictates that the C3 position is the most nucleophilic and thus the most common site for electrophilic substitution and other functionalization reactions. researchgate.netresearchgate.net However, methods for functionalizing other positions have been developed, allowing for comprehensive structural diversification. exlibrisgroup.comrsc.org

C3-Functionalization: This is the most extensively studied type of functionalization. exlibrisgroup.com Reactions such as halogenation (e.g., iodination), arylation, and formylation predominantly occur at the C3 position. mdpi.com For instance, an ultrasound-assisted iodination of imidazo[1,2-a]pyridines at the C3 position has been achieved using tert-butyl hydroperoxide. acs.org

C2-Functionalization: Direct functionalization at the C2 position is more challenging due to the lower reactivity of this site toward electrophilic attack. researchgate.net However, specific synthetic protocols that build the ring can install substituents at C2 from the outset. For example, using substituted α-haloketones in the initial condensation with 2-aminopyridine directly yields C2-substituted products.

C5-Functionalization: While less common, methods for C5 functionalization are emerging. Visible light-induced C5 alkylation of imidazo[1,2-a]pyridines with alkyl N-hydroxyphthalimides has been reported, demonstrating that selective functionalization of the pyridine ring is achievable. mdpi.com

Theoretical calculations, such as determining pKa values, can assist in developing rational approaches for the regioselective metalation and subsequent functionalization of the imidazo[1,2-a]pyridine scaffold using organometallic intermediates. nih.gov

PositionReaction TypeReagents/ConditionsNotes
C3IodinationN-Iodosuccinimide (NIS) or I₂ / TBHP (Ultrasound)Most common site for electrophilic substitution. acs.org
C3ArylationAryl diazonium salts / Visible lightMetal-free approach to 2,3-diarylated products. mdpi.com
C3FormylationTMEDA / Visible lightPhotocatalytic formylation. mdpi.com
C5AlkylationAlkyl N-hydroxyphthalimides / Eosin Y (Visible light)Emerging method for functionalizing the pyridine ring. mdpi.com
VariousMetalationTMP-bases (e.g., TMPMgCl·LiCl) followed by electrophile quenchCalculation-assisted regioselective functionalization. nih.gov

Palladium-Catalyzed Arylation at Specific Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. In the context of this compound, these methodologies are primarily utilized for the introduction of aryl groups at specific positions on the heterocyclic core. The C-3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution and is, therefore, a common site for direct arylation.

Research has demonstrated the successful palladium-catalyzed direct C-3 arylation of various imidazo[1,2-a]pyridines with a range of aryl halides and their surrogates. nih.govacs.org While specific studies focusing exclusively on this compound are limited in publicly available literature, the general reactivity patterns of the parent scaffold provide valuable insights. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in conjunction with a phosphine ligand and a base. The choice of ligand is crucial for the reaction's success, influencing both yield and regioselectivity.

The arylation of the furan ring within the this compound molecule is also a possibility. The direct arylation of furan derivatives has been achieved using palladium catalysis, typically occurring at the C-2 or C-5 position, which are the most activated sites. nih.govresearchgate.netsemanticscholar.org The presence of the imidazo[1,2-a]pyridine substituent at the 2-position of the furan ring may influence the regioselectivity of such an arylation.

Furthermore, palladium-catalyzed double C-H arylation has been reported for 2-arylimidazo[1,2-a]pyridines, leading to the formation of extended fused systems. This process involves an initial intermolecular C-3 arylation followed by an intramolecular C-5 arylation on the pyridine ring. researchgate.net This suggests that with appropriately substituted arylating agents, similar transformations could be envisioned for this compound.

Palladium-Catalyzed Arylation Conditions for Imidazo[1,2-a]Pyridine Derivatives
CatalystLigandBaseArylating AgentPosition of ArylationReference
Pd(OAc)₂SPhosK₂CO₃Aryl Tosylates/MesylatesC-3 nih.govacs.org
Pd(OAc)₂PCy₃·HBF₄K₂CO₃Aryl BromidesC-3Generic Condition
Pd(PPh₃)₄-Na₂CO₃Aryl BromidesC-2 (on furan) semanticscholar.org

Vilsmeier Formylation for C-3 Functionalization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

For this compound, Vilsmeier formylation has been shown to be a highly effective method for introducing a formyl group at the C-3 position of the imidazo[1,2-a]pyridine ring. This position is electronically activated and readily undergoes electrophilic substitution. The reaction proceeds by the electrophilic attack of the Vilsmeier reagent on the C-3 carbon.

Interestingly, the regioselectivity of the Vilsmeier formylation of this compound can be controlled by the stoichiometry of the Vilsmeier reagent. When one molar equivalent of the reagent is used, formylation occurs exclusively at the C-3 position of the imidazo[1,2-a]pyridine core. However, with an excess of the Vilsmeier reagent, a second formylation can take place at the C-5 position of the furan ring. This dual reactivity provides a pathway to either singly or doubly formylated products, enhancing the synthetic utility of this methodology.

The resulting 3-formyl and 3,5'-diformyl derivatives of this compound are valuable intermediates. The aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for the synthesis of a wide range of more complex molecules.

Vilsmeier Formylation of this compound
Reagent StoichiometryPosition of FormylationProduct
1 mole equivalentC-3 of imidazo[1,2-a]pyridineThis compound-3-carbaldehyde
Excess reagentC-3 of imidazo[1,2-a]pyridine and C-5 of furan2-(5-Formylfuran-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

C-H Functionalization for Directed Modifications

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. For the this compound system, C-H functionalization offers a direct route to introduce various substituents at specific positions, guided by the inherent reactivity of the heterocyclic rings or through the use of directing groups.

The most electronically rich and sterically accessible C-H bond in the imidazo[1,2-a]pyridine core is at the C-3 position. Consequently, a wide range of C-H functionalization reactions, including alkylations, arylations, and acylations, have been developed that selectively target this site. These transformations can be achieved using various catalytic systems, including those based on palladium, rhodium, and copper, as well as under metal-free conditions.

Beyond the inherent reactivity of the C-3 position, directed C-H functionalization allows for the modification of other, less reactive positions. In the case of 2-substituted imidazo[1,2-a]pyridines, the substituent at the C-2 position can act as a directing group. For instance, if the 2-(furan-2-yl) group is considered as a 2-aryl substituent, the nitrogen atom (N-1) of the imidazole (B134444) ring can act as a directing group to facilitate ortho-C-H functionalization on the furan ring. This would lead to modification at the C-3' position of the furan. Similarly, ortho-acylation of 2-aryl pyridine derivatives has been demonstrated using palladium catalysis, where the pyridine nitrogen directs the functionalization to the ortho position of the aryl ring. rsc.org

Furthermore, the pyridine ring of the imidazo[1,2-a]pyridine scaffold can also undergo directed C-H functionalization. For example, rhodium-catalyzed direct arylation has been shown to occur at the ortho-position of the pyridine ring. nih.gov The presence of the bulky 2-(furan-2-yl) group might influence the regioselectivity of such reactions on the pyridine moiety of this compound.

The development of these C-H functionalization methodologies provides a versatile toolkit for the late-stage modification of the this compound scaffold, enabling the synthesis of complex derivatives with potential applications in various fields of chemical and biological sciences.

Potential Directed C-H Functionalization Sites in this compound
PositionDirecting GroupType of FunctionalizationCatalyst/Reagent
C-3 (Imidazo[1,2-a]pyridine)Inherent reactivityArylation, Alkylation, AcylationVarious (Pd, Rh, Cu, metal-free)
C-3' (Furan)N-1 of imidazoleOrtho-arylation/acylationPalladium, Rhodium
C-8 (Pyridine)Potential steric/electronic influence of 2-substituentArylationRhodium

Reactivity Profiles and Transformation Chemistry of 2 Furan 2 Yl Imidazo 1,2 a Pyridine

Fundamental Chemical Reactivity Investigations

The inherent reactivity of 2-(furan-2-yl)imidazo[1,2-a]pyridine is dictated by the distribution of electron density across its bicyclic and furan (B31954) ring systems. The imidazole (B134444) portion of the fused ring system is particularly electron-rich, influencing the molecule's response to oxidative, reductive, and substitution reactions.

Detailed experimental studies focusing specifically on the oxidation of this compound are not extensively reported in the surveyed scientific literature. Generally, fused imidazole systems can be sensitive to strong oxidizing agents. For related heterocyclic compounds, oxidation can potentially lead to the formation of N-oxides on the pyridine (B92270) ring or, under harsh conditions, cleavage of the electron-rich furan or imidazole rings. However, without specific studies on the title compound, its precise behavior under oxidative stress remains an area for future investigation.

Similarly, specific research detailing the reduction of this compound is not widely available. Catalytic hydrogenation of related aromatic systems suggests that the pyridine portion of the imidazo[1,2-a]pyridine (B132010) core could potentially be reduced under high pressure and with specific catalysts, but this often requires forcing conditions. The furan ring can also undergo reduction, but the reactivity would be competitive with the pyridine moiety. The precise conditions and selectivity for the reduction of this compound have yet to be fully characterized.

The substitution pathways for this compound are governed by the nucleophilicity of its various positions.

Electrophilic Substitution: The imidazo[1,2-a]pyridine scaffold is highly activated towards electrophilic attack, with the C3 position of the imidazole ring being the most electron-rich and sterically accessible site. This is due to the effective delocalization of the nitrogen lone pair from N1 across the five-membered ring. Consequently, reactions such as halogenation, nitration, and acylation are strongly directed to this position. stackexchange.com

The furan ring is also an electron-rich system prone to electrophilic substitution. With the C2 position occupied by the imidazopyridine moiety, the most reactive site on the furan ring is the C5 position. Therefore, electrophilic attack on this compound can lead to substitution at two primary sites: C3 of the imidazopyridine core and C5 of the furan ring. The regioselectivity often depends on the nature of the electrophile and the reaction conditions. For the closely related compound 2-(2-furyl)imidazo[1,2-a]pyrimidine, bromination with one equivalent of bromine occurs exclusively at the C3 position of the imidazo[1,2-a]pyrimidine (B1208166) ring. osi.lv When two equivalents of bromine are used, a 3,5'-disubstituted derivative is formed, demonstrating the competitive reactivity of both rings. osi.lv

Nucleophilic Substitution: The pyridine ring in the imidazo[1,2-a]pyridine system is electron-deficient and can theoretically undergo nucleophilic aromatic substitution (SNAr). However, this typically requires the presence of a good leaving group (such as a halide) at an activated position (e.g., C5 or C7) and strong nucleophiles. In the absence of such a leaving group, the parent this compound is generally unreactive towards nucleophiles.

Directed Functionalization Studies

Modern synthetic methods have focused on the direct functionalization of C-H bonds, which provides an efficient route to introduce molecular complexity. For this compound, these studies have predominantly targeted the highly reactive C3 position.

Regioselective iodination at the C3 position of the imidazo[1,2-a]pyridine core can be achieved through direct C-H functionalization under mild, metal-free conditions. nih.gov A highly effective and environmentally friendly method involves the use of molecular iodine (I₂) as the iodine source and tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govacs.org The reaction efficiency is significantly enhanced by ultrasonic irradiation, which allows for rapid and high-yielding synthesis of 3-iodo-imidazo[1,2-a]pyridine derivatives. nih.govnih.gov This protocol is robust and tolerates a wide variety of substituents on the imidazo[1,2-a]pyridine scaffold, suggesting its applicability to the 2-(furan-2-yl) substrate.

Table 1: Ultrasound-Assisted C3-Iodination of 2-Substituted Imidazo[1,2-a]pyridines acs.org
Substrate (2-Substituent)Reagents and ConditionsProductYield
PhenylI₂, TBHP, EtOH, Ultrasonic Irradiation, 30 min3-Iodo-2-phenylimidazo[1,2-a]pyridine95%
4-Methoxyphenyl3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine90%
4-Nitrophenyl3-Iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine60%
Thiophen-2-yl3-Iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine85%

The C3 position of the imidazo[1,2-a]pyridine ring serves as a versatile handle for the introduction of a wide array of functional groups, largely through radical-mediated and photocatalytic C-H activation pathways. rsc.org These modern synthetic strategies offer high regioselectivity and functional group tolerance.

Formylation: A visible-light-induced, rose bengal-catalyzed C3-formylation has been developed using tetramethylethylenediamine (TMEDA) as a novel and efficient formylating agent. nih.gov This method proceeds under mild, aerobic conditions, providing direct access to 3-formyl-imidazo[1,2-a]pyridines. nih.govresearchgate.net

Sulfonylation: The sulfonyl moiety can be installed at the C3 position using several advanced methods. One approach is a visible-light-induced, three-component reaction involving diaryliodonium salts as the aryl source and DABCO-bis(sulfur dioxide) as the SO₂ source. mdpi.com Alternatively, catalyst-free electrooxidative methods have been developed that couple imidazo[1,2-a]pyridines with sodium sulfinates, offering a green and efficient pathway to 3-sulfonylated products. mdpi.comrsc.orgrsc.org

Alkylation and Trifluoromethylation: The introduction of alkyl and fluoroalkyl groups is of great importance in medicinal chemistry. The C3 position can be alkylated via a three-component aza-Friedel–Crafts reaction catalyzed by a Lewis acid like Y(OTf)₃, which couples the imidazopyridine with an aldehyde and an amine. mdpi.comnih.gov Furthermore, visible-light-promoted trifluoromethylation can be achieved using sodium triflinate as the CF₃ source, catalyzed by a photoorganocatalyst. mdpi.com

Table 2: Selected C3-Functionalization Reactions of 2-Aryl-Imidazo[1,2-a]pyridines
Functional Group IntroducedKey ReagentsConditionsReference
Formyl (-CHO)Tetramethylethylenediamine (TMEDA)Rose Bengal, Visible Light, O₂ nih.gov
Sulfonyl (-SO₂Ar)Diaryliodonium salts, DABCO·(SO₂)₂Organic photocatalyst, Visible Light mdpi.com
Alkyl (-CHR-NR₂)Aldehyde, AmineY(OTf)₃, Toluene, 110 °C mdpi.com
Trifluoromethyl (-CF₃)Sodium triflinate (CF₃SO₂Na)AQN-2-CO₂H, Visible Light mdpi.com

Reaction Mechanism Elucidation for Synthetic Transformations

The formation of this compound can be understood by examining the step-by-step processes of the principal synthetic methods. These mechanisms, while general to the synthesis of imidazo[1,2-a]pyridines, can be specifically adapted to the synthesis of the title compound.

A prevalent and efficient method for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the Ortoleva-King reaction. researchgate.netnih.gov This reaction typically involves the condensation of a 2-aminopyridine (B139424) with an active methylene (B1212753) compound, such as a ketone, in the presence of iodine. For the synthesis of this compound, the likely starting materials would be 2-aminopyridine and 2-acetylfuran (B1664036).

The proposed mechanism for this transformation is a multi-step process:

α-Iodination of the Ketone: The reaction is initiated by the in situ formation of an α-iodoketone. Molecular iodine reacts with 2-acetylfuran to yield 2-bromo-1-(furan-2-yl)ethan-1-one. This step is crucial as it activates the carbonyl compound for subsequent nucleophilic attack.

Nucleophilic Attack by 2-Aminopyridine: The endocyclic nitrogen atom of 2-aminopyridine, being the more nucleophilic nitrogen, attacks the α-carbon of the iodinated furan ketone, displacing the iodide ion. This results in the formation of a pyridinium (B92312) salt intermediate.

Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the carbonyl carbon of the furan moiety. This intramolecular condensation leads to the formation of a five-membered ring, resulting in a hydroxylated intermediate, a 2-(furan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridin-2-ol.

Dehydration and Aromatization: The final step involves the dehydration of the hydroxylated intermediate. The elimination of a water molecule leads to the formation of a double bond within the newly formed five-membered ring, resulting in the aromatic this compound product.

This sequence of α-iodination, nucleophilic substitution, intramolecular cyclization, and dehydration provides a direct and efficient pathway to the target molecule. researchgate.net

Another powerful tool for the synthesis of imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. beilstein-journals.orgnih.govmdpi.com This multicomponent approach allows for the rapid assembly of the heterocyclic core from simple starting materials. In the context of synthesizing this compound, the reactants would be 2-aminopyridine, furan-2-carbaldehyde, and an isocyanide.

The mechanism of the GBB reaction is generally accepted to proceed as follows:

Formation of an Iminium Ion: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid activates the furan-2-carbaldehyde, which then reacts with the 2-aminopyridine to form a Schiff base or an iminium ion intermediate.

Nucleophilic Attack by the Isocyanide: The isocyanide, a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step is a key feature of isocyanide-based multicomponent reactions.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization. The nitrogen atom of the pyridine ring attacks the electrophilic carbon of the nitrile-like intermediate formed from the isocyanide.

Tautomerization/Rearrangement: A final tautomerization or rearrangement step leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

The GBB reaction offers a high degree of molecular diversity as different aldehydes and isocyanides can be employed, allowing for the synthesis of a wide range of substituted imidazo[1,2-a]pyridines. rsc.orgbeilstein-journals.org

Beyond these named reactions, other synthetic transformations can also be envisaged for the synthesis of this compound. For instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridine and 2-acetylfuran has been reported for analogous compounds. organic-chemistry.org The mechanism of such reactions is proposed to proceed through a catalytic Ortoleva-King type pathway. organic-chemistry.org

Furthermore, metal-free synthetic protocols have gained attention due to their environmental benefits. nih.govacs.org These methods often involve the condensation of 2-aminopyridines with various coupling partners under thermal or microwave-assisted conditions. The underlying mechanisms generally follow similar principles of nucleophilic attack, cyclization, and aromatization.

The choice of synthetic route and the specific reaction conditions can influence the efficiency and yield of the synthesis of this compound. A thorough understanding of the reaction mechanisms is therefore essential for the rational design of synthetic strategies for this and related heterocyclic compounds.

Computational and Theoretical Investigations of 2 Furan 2 Yl Imidazo 1,2 a Pyridine

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become powerful tools for investigating the electronic structure and properties of heterocyclic compounds. These methods provide a balance between computational cost and accuracy, making them ideal for studying molecules of this size. Calculations are often performed using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to optimize molecular geometry and compute a range of properties.

Quantum chemical calculations allow for the determination of several global reactivity descriptors that provide insight into the molecular stability and chemical reactivity of 2-(Furan-2-yl)imidazo[1,2-a]pyridine. irjweb.com These descriptors are derived from the energies of the frontier molecular orbitals and are essential for predicting how the molecule will interact with other chemical species. mdpi.com

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. irjweb.commdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's capacity to accept electrons. Higher softness implies higher reactivity. irjweb.com

Electronegativity (χ): Describes the power of the molecule to attract electrons.

Electrophilicity Index (ω): This parameter measures the energy stabilization when the molecule acquires an additional electronic charge from the environment.

These parameters are invaluable for understanding the molecule's kinetic stability and for predicting its behavior in chemical reactions. mdpi.comresearchgate.net For the imidazo[1,2-a]pyridine (B132010) class of compounds, these descriptors help to explain the sites susceptible to nucleophilic or electrophilic attack. nih.gov

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation or polarization of the electron cloud.
Chemical Softness (S)1 / ηIndicates the measure of a molecule's polarizability.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Indicates the ability of a molecule to attract electrons.
Electrophilicity Index (ω)χ2 / (2η)Measures the propensity of a species to accept electrons.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and reactivity of a molecule. irjweb.combhu.ac.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

For this compound, the distribution of these orbitals is expected to be spread across the fused heterocyclic system. The HOMO is likely localized on the electron-rich regions of the molecule, while the LUMO may be distributed over the areas that can accommodate electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability. irjweb.com

A large energy gap implies high stability, low chemical reactivity, and high kinetic stability, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com

A small energy gap suggests that the molecule is more reactive and can be easily polarized. irjweb.com

In related imidazo[1,5-a]pyridine (B1214698) derivatives, controlling the HOMO-LUMO energy gap has been shown to be an effective strategy for tuning the molecule's electronic and emissive properties. nih.gov

ParameterAbbreviationDescription
Highest Occupied Molecular OrbitalHOMOThe outermost orbital containing electrons; acts as an electron donor.
Lowest Unoccupied Molecular OrbitalLUMOThe innermost orbital without electrons; acts as an electron acceptor.
Energy GapΔEThe energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO); a key indicator of molecular stability.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-Vis), while DFT calculations can accurately predict infrared (IR) vibrational frequencies. bhu.ac.in

For the parent imidazo[1,2-a]pyridine molecule, DFT calculations have been successfully used to compute the IR spectrum and assign vibrational modes with high accuracy. researchgate.net For this compound, theoretical IR spectra would be expected to show characteristic vibrational bands corresponding to the C-H, C=C, and C-N stretching and bending modes of the imidazopyridine core, along with distinct signals from the furan (B31954) ring, such as the C-O-C stretching frequency. nih.gov

Similarly, TD-DFT calculations can predict the electronic transitions responsible for the molecule's UV-Vis absorption profile. tum.de These calculations help identify the nature of the transitions (e.g., π→π* or n→π*) and correlate them with the FMOs, providing a deeper understanding of the molecule's photophysical behavior. bhu.ac.in

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Docking simulations for various imidazo[1,2-a]pyridine derivatives have been performed against numerous biological targets, including kinases and proteins involved in cancer and viral diseases. rsc.orgnih.gov These studies typically involve:

Preparation of the Protein and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and optimizing the 3D structure of the ligand. nih.govijper.org

Grid Generation: Defining the active site or binding pocket on the protein where the ligand is expected to bind. nih.gov

Docking and Scoring: Placing the ligand into the defined binding site in multiple conformations and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). ijper.org

The results of these simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the ligand's biological activity. ijper.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thus streamlining the drug discovery process. researchgate.net

Topological indices are numerical descriptors derived from the graph representation of a molecule. nih.gov Global Topological Charge Indices (GTCI) are a specific class of these descriptors that encode information about the charge transfer between atoms within the molecule.

A QSAR study performed on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists demonstrated a significant correlation between their biological activity and their GTCI values. nih.gov This finding indicates that the charge transfer within the molecule is a controlling factor in its activity. nih.gov The successful QSAR model developed in that study suggests that these topological descriptors are highly effective in predicting the biological potency of compounds based on the imidazo[1,2-a]pyridine scaffold. nih.gov

Hydrophobic Constant (π) in Activity Correlation

Research on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists has demonstrated a significant correlation between their biological activity and the hydrophobic constant π of certain substituents. nih.gov This finding suggests that hydrophobic interactions play a crucial role in the binding of these compounds to their receptor. nih.gov The QSAR models developed in these studies indicate that along with electronic properties (like charge transfer), the hydrophobicity of specific substituents is a controlling factor in the inhibitory activity of these molecules. nih.gov This implies that there can be dispersion and hydrophobic interactions between the drug molecule and the receptor. nih.gov

The general importance of hydrophobicity is further supported by QSAR models developed for other imidazole-containing compounds. For instance, studies on imidazoles with antidiabetic activity revealed that the SlogP value, which is the logarithm of the octanol/water partition coefficient and a measure of hydrophobicity, has a positive contribution to the biological activity. scispace.com This suggests that activity is enhanced by the substitution of strongly hydrophobic groups. scispace.com

These findings underscore the importance of optimizing the hydrophobic properties of substituents on the imidazo[1,2-a]pyridine scaffold to modulate biological activity. The inclusion of the hydrophobic constant π in QSAR models provides a predictive tool for designing new compounds with potentially higher potency. nih.gov

Table 1: Role of Hydrophobic Constant (π) in QSAR Models for Imidazo[1,2-a]pyridine Derivatives
QSAR DescriptorSignificance in ModelInferred Interaction TypeReference
Hydrophobic Constant (π) of SubstituentsSignificant positive correlation with activity for some substituents.Hydrophobic and dispersion interactions between the substituent and the receptor. nih.gov
SlogP (Octanol/Water Partition Coefficient)Positive contribution to activity in related imidazole (B134444) compounds.Increased activity associated with stronger hydrophobic groups. scispace.com
Global Topological Charge Indices (GTCI)Significant correlation with activity.Indicates the importance of charge transfer within the molecule for its activity. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For compounds like this compound and its derivatives, MD simulations provide profound insights into the dynamic nature of their interactions with biological targets, such as proteins and enzymes. These simulations can reveal the stability of the ligand-receptor complex, identify key intermolecular interactions, and elucidate the conformational changes that occur upon binding, which are often missed by static docking methods.

Molecular docking and dynamics simulations have been instrumental in elucidating the precise binding modes of imidazo[1,2-a]pyridine derivatives within the active sites of various protein targets. These studies identify the key amino acid residues involved in the interaction and the nature of the forces that stabilize the ligand-protein complex.

For example, a study on a novel imidazo[1,2-a]pyridine derivative, identified as MIA, revealed its binding mode within the NF-κB p50 subunit. nih.gov Docking simulations showed that the ligand occupies the active site, where it is surrounded by several key amino acids. The stable interaction is maintained through connections with residues such as Arg54, Arg56, Tyr57, Glu60, His141, and Lys241. nih.gov

In another significant investigation, an imidazo[1,2-a]pyridine derivative was identified as a potential inhibitor of the oncogenic KRASG12D protein. nih.gov Computational screening showed that the compound binds within the crucial switch-I/switch-II (S-I/II) pocket of the protein. nih.gov The binding affinity and pose were found to be similar to a known reference inhibitor, indicating a reliable interaction mode. nih.gov Similarly, imidazo[1,2-a]pyridine-thiophene compounds have been identified as type-I inhibitors of the FLT3 kinase, competing directly with ATP for binding in the kinase's active pocket. nih.gov

Table 2: Examples of Binding Site Interactions for Imidazo[1,2-a]pyridine Derivatives
Compound TypeProtein TargetBinding SiteKey Interacting ResiduesReference
Imidazo[1,2-a]pyridine derivative (MIA)NF-κB p50 subunitActive SiteArg54, Arg56, Tyr57, Glu60, His141, Lys241 nih.gov
2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridineKRASG12DSwitch-I/Switch-II (S-I/II) PocketNot explicitly listed, but interactions mimic known inhibitors. nih.gov
Imidazo[1,2-a]pyridine-thiophene derivativesFLT3 KinaseATP-binding PocketNot explicitly listed, but competes with ATP. nih.gov

MD simulations extend beyond static binding poses to explore the conformational dynamics of both the ligand and the protein target upon complex formation. This analysis is crucial for understanding the mechanism of inhibition and the functional consequences of ligand binding.

A detailed study of an imidazo[1,2-a]pyridine derivative's interaction with active KRASG12D provides a compelling example of analyzing conformational dynamics. nih.gov Comparative free energy profiles demonstrated that the compound, referred to as C4, effectively guides the protein into a stable, low-energy conformation. nih.gov The simulations revealed that this process involves a significant conformational shift in the protein's switch-I and switch-II regions. nih.gov These regions are critical for KRAS activity, and the ligand induces a change to an "off-like," or inactive, conformation. nih.gov

The root-mean-square deviation (RMSD) of the protein backbone in this induced conformation was just 0.91 Å when compared to a known inactive state, indicating a very close structural mimicry. nih.gov The conformational changes induced by the imidazo[1,2-a]pyridine derivative were even more pronounced than those caused by a reference inhibitor. nih.gov This on-to-off transition of the protein's key functional regions, validated by analysis of the collective variance in atomic motions, supports the compound's inhibitory mechanism by stabilizing an inactive state of the KRASG12D protein. nih.gov

Structure Activity Relationship Sar Studies of 2 Furan 2 Yl Imidazo 1,2 a Pyridine Derivatives

The Imidazo[1,2-a]pyridine (B132010) Scaffold as a Privileged Pharmacophore

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation stems from its ability to bind to a wide variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. nih.govbenthamscience.com The structural and chemical characteristics of this scaffold make it a valuable starting point for the discovery of new drugs. researchgate.net

The versatility of the imidazo[1,2-a]pyridine core has led to its incorporation into numerous compounds with significant therapeutic applications. nih.gov Marketed drugs containing this scaffold include zolpidem and alpidem (B1665719) (used for insomnia and anxiety, respectively), zolimidine (B74062) (a gastroprotective agent), and olprinone (B1662815) (a cardiotonic agent). nih.govrsc.org The extensive research into this scaffold has revealed a wide array of biological activities, as detailed in the table below.

Pharmacological ActivityReference
Anticancer nih.govresearchgate.netnih.gov
Antimicrobial / Antibacterial nih.govresearchgate.net
Antiviral nih.govresearchgate.net
Anti-inflammatory nih.govresearchgate.net
Anticonvulsant nih.govnih.gov
Antituberculosis nih.govrsc.org
Antiprotozoal / Antileishmanial nih.govnih.gov
Analgesic nih.gov
Proton Pump Inhibitor nih.gov

The widespread therapeutic relevance of the imidazo[1,2-a]pyridine moiety underscores its importance as a core structure in the design of novel, biologically active molecules. rsc.org

Impact of the Furan (B31954) Moiety Substitution on Molecular Interactions

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a significant pharmacophore in drug design. orientjchem.orgijabbr.com When attached to the imidazo[1,2-a]pyridine scaffold at the 2-position, it significantly influences the molecule's physicochemical properties and its interactions with biological targets. The furan moiety can act as a bioisostere for other aromatic rings, like phenyl, offering distinct electronic and steric characteristics that can enhance drug-receptor interactions and improve metabolic stability. orientjchem.org The ether oxygen within the ring adds polarity and can act as a hydrogen bond acceptor, which can be crucial for binding to target receptors. ijabbr.comslideshare.net

Non-covalent π-π stacking interactions are critical for the molecular recognition and binding of drugs to their biological targets, such as enzymes and nucleic acids. researchgate.net The aromatic nature of both the furan ring and the imidazo[1,2-a]pyridine system allows the 2-(Furan-2-yl)imidazo[1,2-a]pyridine molecule to participate in these interactions.

The electron-rich furan ring can stack with aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.govnih.gov These interactions, though individually weak, collectively contribute to the stability of the drug-receptor complex. researchgate.net The geometry of this stacking (e.g., face-to-face or T-shaped) can influence binding affinity and specificity. nih.gov Studies on conjugated compounds have shown that furan rings can participate in strong stacking interactions, sometimes preferentially over other aromatic systems, which dictates the supramolecular assembly in a crystalline state. rsc.org This capacity for strong π-π interactions is a key factor in how the furan moiety contributes to the biological activity of the parent compound.

The heteroatom in an aromatic ring significantly affects the distribution of π-electron density. In the furan ring, the oxygen atom possesses lone pairs of electrons that contribute to the aromatic system, making the ring electron-rich. vaia.com This increased electron density is not distributed uniformly; it is highest at the 2- and 5-positions, which are adjacent to the oxygen atom. vaia.compearson.com

This heightened electron density makes the furan ring, particularly at the 2-position, highly reactive towards electrophiles. slideshare.netpearson.com In the context of this compound, the electron-donating nature of the furan moiety influences the electronic properties of the entire molecule. This modulation of the π-electron system can affect the molecule's ability to engage in charge-transfer interactions and can be a determining factor in the regioselectivity of substitution reactions. researchgate.net The specific electronic character imparted by the furan ring is crucial for the molecule's interaction with the electronic environment of a biological target.

Positional Effects of Substituents on Functional Activity

The functional activity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the imidazo[1,2-a]pyridine core. The location of these substituents dramatically influences the molecule's potency, selectivity, and pharmacokinetic properties.

The imidazole (B134444) portion of the scaffold, specifically the 2- and 3-positions, is a primary site for chemical modification. The 2-position is occupied by the furan ring in the parent compound, but further modifications often involve altering this group or adding substituents to the 3-position.

Position 2: The nature of the aryl group at the C-2 position is often critical for activity. While the parent compound features a furan ring, replacing it with other substituted or unsubstituted aryl or heteroaryl groups can dramatically alter the biological profile. For instance, in some anticancer studies, a 2,4-difluorophenyl substitution at C-2 showed high efficacy. researchgate.net

Position 3: The C-3 position is particularly susceptible to electrophilic substitution. researchgate.net Functionalization at this position has been extensively explored. SAR studies on antituberculosis agents revealed that introducing carboxamide functionalities at C-3 led to highly potent compounds. rsc.org Specifically, 3-carboxylate derivatives were found to be more potent than analogues with modifications at other positions. rsc.org The introduction of bulky and lipophilic biaryl ethers at this position also resulted in nanomolar potency against Mycobacterium tuberculosis. rsc.org In contrast, another study showed that 2-carboxamide (B11827560) derivatives had much weaker activity, suggesting a potential switch in the mode of action based on substituent position. rsc.org

The following table summarizes findings from a study on imidazo[1,2-a]pyridine derivatives, highlighting the impact of substituents at positions 2 and 3 on activity against Toxoplasma gondii.

Compound IDSubstituent at Position 2Substituent at Position 3IC50 (µM)
1a4-F-Phbiphen-4-yl0.007
1b4-F-Phbiphen-3-yl0.003
1ctert-butylbiphen-4-yl0.015
1dtert-butylbiphen-3-yl0.012

Adapted from Moine et al., demonstrating the influence of substituent changes at the 2- and 3-positions. researchgate.net

The pyridine (B92270) ring portion of the imidazo[1,2-a]pyridine scaffold (positions 5, 6, 7, and 8) also offers opportunities for structural modification, although these are sometimes less explored than the imidazole ring. The position numbering can vary in literature, but modifications on this ring are crucial. For the purpose of this section, we consider positions on the six-membered ring, with the 4-position of the pyridine ring corresponding to the 8-position of the fused system.

C6-Position Substituent Effects

The C6 position on the imidazo[1,2-a]pyridine scaffold has been identified as a key site for modification to modulate biological activity. Structure-activity relationship (SAR) studies have demonstrated that while substitutions at both the C6 and C7 positions are generally tolerated, the nature and placement of these substituents can have a significant impact on potency. For instance, in a series of imidazo[1,2-a]pyridine thiophene (B33073) derivatives developed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, substitution at the C7-position led to a tenfold increase in potency compared to substitution at the C6-position. nih.gov

Conversely, for a different class of imidazo[1,2-a]pyridine phosphonocarboxylates designed as Rab Geranylgeranyl Transferase (RGGT) inhibitors, the C6 position was identified as the privileged site for modification. nih.gov In this series, only modifications at the C6 position were found to retain the desired biological activity. nih.gov Further exploration of substituents at this position revealed that both the steric and electronic properties of the group are crucial.

Detailed investigations into the C6 position of these phosphonocarboxylates showed that:

Acidic/Basic Character : Aryl and alkyl amine groups were detrimental to activity. However, an acidic substituent, when directly attached to the imidazo[1,2-a]pyridine ring, could promote activity. nih.gov

Size and Electronegativity : A previously observed trend for electronegative halogen substituents at the C6 position was confirmed. The activity was retained but decreased as the size of the halogen atom increased. nih.gov

Electronic and Steric Influences on Molecular Recognition

The molecular recognition of this compound derivatives by their biological targets is governed by a delicate interplay of electronic and steric factors. The distribution of electrostatic potential around the molecule is a primary determinant of its interaction capabilities. nih.gov Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the relationship between molecular structure and biological activity, as it helps identify sites for electrophilic and nucleophilic reactions and hydrogen bonding interactions. nih.gov

Studies on V-shaped fluorophores containing two imidazo[1,2-a]pyridine units functionalized at the C6 position highlight the profound effect of substituents on the electronic nature of the core. nih.gov The introduction of electron-donating or electron-withdrawing groups modulates the character of the emitting excited state, shifting it from a pure π-π* transition to one with significant intramolecular charge transfer (ICT) character. nih.gov This tunability of the electronic landscape directly influences how the molecule interacts with its environment.

From a steric perspective, the bulkiness, length, and geometry of substituents are critical. In the context of RGGT inhibitors, these steric properties at the C6 position were found to directly influence the compound's activity. nih.gov For example, the decreasing activity observed with increasing halogen size at C6 points to a sterically constrained binding pocket where larger substituents create unfavorable interactions. nih.gov This demonstrates that for effective molecular recognition, the size and shape of the derivative must be complementary to the topology of the target's binding site.

Rational Design Principles for Optimized Molecular Recognition

The rational design of this compound derivatives with enhanced molecular recognition capabilities relies on the iterative process of design, synthesis, and biological evaluation, informed by SAR data and structural biology. nih.gov A key principle is the optimization of substituents on the core scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.gov

One successful strategy involves a "scaffold hopping" approach, where the core imidazo[1,2-a]pyridine structure is used as a novel backbone for developing inhibitors that target specific molecular features, such as the covalent modification of a cysteine residue in a protein target. rsc.org

Structure-based optimization is another cornerstone of rational design. By understanding the binding mode of initial hits through techniques like X-ray crystallography, medicinal chemists can design modifications that enhance key interactions with the target protein. For inhibitors of insulin-like growth factor-1 receptor (IGF-1R), optimization of the imidazo[1,2-a]pyridine scaffold led to potent and selective compounds with improved oral exposure in preclinical models. nih.gov

The following table summarizes the impact of C6-position modifications on the activity of imidazo[1,2-a]pyridine phosphonocarboxylates against RGGT, illustrating the application of rational design principles. nih.gov

Compound ID R1 Substituent at C6 Effect on RGGT Activity
1im-CH3C(O)-C6H4Detrimental
1jp-CONH2-C6H4Detrimental
1k(CH2)2CO2HSuppressed (when linked via alkyl chain)
1l(CH2)3NH2Detrimental
2cMeActivity Retained

This interactive data table is based on findings reported in studies of phosphonocarboxylates. nih.gov

These principles, combining SAR insights with structural information, guide the targeted design of derivatives with optimized molecular recognition profiles for specific therapeutic applications.

Lack of Specific Data for this compound Prevents Detailed Analysis of Advanced Non-Clinical Applications

A comprehensive literature search for the chemical compound this compound reveals a significant gap in detailed experimental data regarding its advanced non-clinical applications and materials science aspects. While the broader class of imidazo[1,2-a]pyridine derivatives has been the subject of extensive research for their photophysical properties and diverse applications, specific empirical data for the furan-substituted analogue remains largely unavailable in the public domain. This scarcity of information precludes a thorough analysis as per the requested outline, including the creation of data tables with specific experimental values for its photophysical properties, chemical sensing capabilities, and bioimaging applications.

The imidazo[1,2-a]pyridine core is a well-known fluorophore, and its derivatives are recognized for their strong fluorescence and potential in various optoelectronic and biological applications. ijrpr.com Research on related compounds, such as 2-phenylimidazo[1,2-a]pyridines, indicates that the substituent at the 2-position significantly influences the photophysical properties. ijrpr.com However, without direct experimental investigation of this compound, any discussion on its specific electronic absorption, fluorescence spectroscopy, luminescence quantum yields, and Stokes shifts would be purely speculative.

Furthermore, phenomena such as solvatochromism, which is the change in the color of a substance depending on the polarity of the solvent, are highly structure-dependent. While studies on other imidazo[1,2-a]pyridine derivatives might suggest a potential for solvatochromic behavior, the extent and nature of this environmental sensitivity for the furan-substituted compound are unknown.

Similarly, the exploration of excited-state processes like Twisted Intramolecular Charge Transfer (TICT) and Excited-State Intramolecular Proton Transfer (ESIPT) requires specific molecular design and experimental validation. For instance, ESIPT is typically observed in imidazo[1,2-a]pyridine derivatives that have a hydroxyl group in a specific position, allowing for proton transfer. nii.ac.jpnih.gov The structure of this compound does not inherently suggest the occurrence of ESIPT. While TICT states can be a feature of donor-acceptor molecules, a detailed study would be necessary to determine if this process is relevant for this specific compound.

The application of imidazo[1,2-a]pyridine derivatives as chemical sensors and fluorescent probes for bioimaging is an active area of research. rsc.orgnih.gov These applications often rely on the specific interactions of the fluorophore with analytes or its behavior in biological environments. Fused imidazo[1,2-a]pyridine-based probes have been developed for the detection of metal ions like Fe³⁺ and Hg²⁺. rsc.orgnih.gov Additionally, functionalized imidazo[1,2-a]pyridines have been utilized in fluorescent probes for bioimaging. rsc.org However, in the absence of studies on this compound for these purposes, no concrete information on its sensing capabilities or utility in bioimaging can be provided.

Advanced Non Clinical Applications and Materials Science Aspects

Development in Functional Materials

The unique photophysical properties of the imidazo[1,2-a]pyridine (B132010) scaffold have positioned it as a significant building block in the field of materials science. rsc.org The fused bicyclic π-conjugated structure often results in compounds with strong fluorescence and high quantum yields, making them attractive for various advanced non-clinical applications. ijrpr.com The nature of the substituent at the C2-position plays a critical role in tuning these optical properties. nih.gov

Detailed research into 2-aryl-imidazo[1,2-a]pyridines has provided specific insights into their behavior. A comprehensive study on the linear and non-linear optical properties of a library of these compounds systematically characterized their photophysical attributes. Within this research, the specific compound 2-(Furan-2-yl)imidazo[1,2-a]pyridine was evaluated, demonstrating its characteristics as a potent fluorophore. The compound exhibits a significant fluorescence quantum yield (Φ_F = 0.54) and emits in the violet-blue region of the spectrum, which is a key feature for applications in optoelectronics. nih.gov

The substitution pattern on the C2-aryl ring significantly influences the luminescence performance. nih.gov Generally, the introduction of electron-donating groups tends to enhance fluorescence, while electron-withdrawing groups can have a more varied effect. nih.gov The extension of electron delocalization across the molecule is also a key factor in increasing the luminescence quantum yield. nih.gov The photophysical properties of this compound, alongside other 2-substituted analogues, are detailed in the table below.

Table 1: Photophysical Properties of 2-Substituted Imidazo[1,2-a]pyridine Derivatives in Dioxane.

Compound Name λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ_F)
This compound 342 379 2900 0.54
2-Phenylimidazo[1,2-a]pyridine 332 376 3700 0.61
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine 350 386 2700 0.44

Data sourced from a 2013 study by Gryko, et al. nih.gov

The inherent luminescent properties of this scaffold have been harnessed in the development of materials for Organic Light-Emitting Diodes (OLEDs). Researchers have designed novel bipolar deep-blue fluorescent emitters using the imidazo[1,2-a]pyridine moiety as an electron acceptor. These materials have demonstrated outstanding thermal stability and high emission quantum yields, leading to high-performance OLED devices with negligible efficiency roll-off at high brightness.

Table 2: Performance of a Non-doped OLED Device Using an Imidazo[1,2-a]pyridine-based Emitter (IP-PPI).

Performance Metric Value
Maximum External Quantum Efficiency (EQE) 4.85%
EQE at 10000 cd m⁻² 4.85%

Furthermore, the imidazo[1,2-a]pyridine framework is integral to the design of specialized fluorescent sensors. Its sensitivity to the local environment allows for the creation of probes that can selectively detect specific analytes. For instance, fused imidazopyridine systems have been engineered to act as highly sensitive and selective fluorescent sensors for metal ions such as Fe³⁺ and Hg²⁺. rsc.org These sensors operate via distinct "turn-on" or "turn-off" fluorescence mechanisms upon binding with the target ion, achieving very low detection limits. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Phenylimidazo[1,2-a]pyridine
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Mechanistic Insights into Biological Interactions Non Clinical Focus

Modulation of Enzyme Activities

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been identified as reversible and competitive inhibitors of the gastric proton pump, H+/K+-ATPase. nih.govnih.gov The mechanism of inhibition is understood to be a competitive interaction with the potassium ion (K+) binding site on the enzyme. nih.govnih.gov Studies have shown that these compounds, in their protonated, positively charged form, are the active species. nih.gov This protonation is thought to facilitate their binding to the luminal side of the H+/K+-ATPase. nih.gov The inhibition affects both the K+-stimulated ATPase and the p-nitrophenylphosphatase activities of the enzyme. nih.gov By competing with K+, these inhibitors effectively block the final step of acid secretion in the stomach. nih.gov The interaction is reversible, meaning the inhibitor can dissociate from the enzyme. nih.gov

Table 1: H+/K+-ATPase Inhibition Profile

Inhibitor Class Mechanism of Action Active Form Binding Site

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. A notable target is the FMS-like tyrosine kinase 3 (FLT3), particularly in its mutated forms which are associated with acute myeloid leukemia. nih.gov The inhibition mechanism for these compounds against FLT3 is ATP-competitive, classifying them as type-I kinase inhibitors. nih.gov This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of target proteins. nih.gov Molecular docking studies have revealed that the nitrogen at the 1-position of the imidazopyridine core forms a key hydrogen bond with the hinge region of the kinase. nih.gov

Another kinase target for this class of compounds is the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.gov Optimization of the 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold has led to the discovery of potent and selective inhibitors of IGF-1R. nih.gov The selectivity of these compounds for FLT3 has been demonstrated against other kinases such as NEK2, RET, EGFR, CSF-1R, Aurora A, and NIK. nih.gov

Table 2: Kinase Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

Target Kinase Compound Scaffold Inhibition Mechanism Key Interaction
FLT3 Imidazo[1,2-a]pyridine-thiophene Type-I, ATP-competitive Hydrogen bond with hinge region

The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors of the aldehyde dehydrogenase (ALDH) 1A family, with a particular focus on the ALDH1A3 isoform, which is overexpressed in certain cancer stem cells. mdpi.comnih.govnih.gov These compounds act as competitive inhibitors, binding to the catalytic site of the enzyme. nih.gov Through structure-based optimization, highly potent and selective inhibitors of ALDH1A3 have been developed. nih.govunipi.it For instance, the compound designated NR6 was found to be a potent and selective competitive inhibitor of ALDH1A3 with an IC50 value of 5.3 ± 1.5 µM and a Ki of 3.7 ± 0.4 µM. unipi.it The selectivity of these inhibitors is crucial as the ALDH1A family includes three highly homologous isoenzymes: ALDH1A1, ALDH1A2, and ALDH1A3. mdpi.comnih.gov Crystallization and modeling studies have provided insights into the interaction of these inhibitors with the catalytic site of the ALDH1A3 isoform, aiding in the rational design of more effective compounds. nih.gov

Table 3: ALDH1A3 Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound Inhibition Type IC50 (µM) Ki (µM)

Phosphonocarboxylate derivatives incorporating the imidazo[1,2-a]pyridine ring have been identified as modulators of Rab geranylgeranyl transferase (RGGT). nih.govfrontiersin.org RGGT is an enzyme responsible for the post-translational modification of Rab GTPases, which are key regulators of vesicle trafficking. nih.gov These inhibitors disrupt the prenylation of Rab proteins, such as Rab11A. nih.govfrontiersin.org Structure-activity relationship studies have identified that modifications at certain positions of the imidazo[1,2-a]pyridine ring can be made without losing potency. nih.gov Molecular docking studies suggest that the phosphonic and carboxylic acid groups are crucial for the localization of these inhibitors within the RGGT binding site. nih.gov

Table 4: RGGT Inhibition by Imidazo[1,2-a]pyridine Phosphonocarboxylates

Compound Class Target Enzyme Effect Key Moieties for Binding

The versatile imidazo[1,2-a]pyridine scaffold has also been explored for its interaction with cholinesterases and cyclooxygenase-2 (COX-2). Certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE), with the potency being influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine ring. nih.gov

Furthermore, novel imidazo[1,2-a]pyridine derivatives have been designed as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. rjpbr.comresearchgate.net Molecular modeling studies indicate that these compounds bind to the active site of COX-2, with functionalities like the methylsulfonyl group inserting into a secondary pocket, forming hydrogen bonds with key residues such as Arg-513 and His-90. rjpbr.com Some of these derivatives exhibit significant COX-2 inhibitory potency with IC50 values in the nanomolar range and high selectivity over the COX-1 isoform. rjpbr.com A novel synthetic derivative, referred to as MIA, has been shown to suppress the expression of COX-2 and inducible nitric oxide synthase (iNOS) genes. nih.gov

Table 5: COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives

Derivative IC50 (µM) Selectivity Index (COX-1/COX-2) Key Interaction
5e 0.05 High Not specified
5f 0.05 High Not specified
5j 0.05 High Hydrogen bonds with Arg-513 and His-90

Imidazo[1,2-a]pyridine ethers and squaramides have been discovered as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. nih.gov These compounds have demonstrated nanomolar potencies in ATP synthesis inhibition assays. nih.gov The mechanism of action for the squaramide class was unambiguously identified as targeting ATP synthase through the characterization of spontaneous resistant mutants. nih.gov Notably, these compounds did not show cross-resistance with bedaquiline, another ATP synthase inhibitor, suggesting a different binding site on the enzyme. nih.gov In silico studies have also supported the potential of imidazo[1,2-a]pyridine derivatives as ATP synthase inhibitors. researchgate.net

Table 6: Inhibition of Mycobacterial ATP Synthase

Compound Class Target Potency Evidence of Target Engagement
Imidazo[1,2-a]pyridine ethers Mycobacterial ATP synthesis Nanomolar Biochemical deconvolution

Receptor Binding Characteristics

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable affinity and selectivity for several receptor types, particularly benzodiazepine (B76468) and melatonin (B1676174) receptors.

Notably, 2-phenyl-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective ligands for peripheral benzodiazepine receptors (PBRs), now known as the 18 kDa translocator protein (TSPO). nih.govnih.gov Certain N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides show high affinity and selectivity for either central benzodiazepine receptors (CBRs) or PBRs, depending on the substitution pattern on the heterocyclic ring. nih.gov For instance, studies have shown that 6,8-disubstituted derivatives can be over 1000-fold more selective for PBRs over CBRs. nih.gov These compounds potently inhibit the binding of specific PBR ligands, such as [3H]-PK 11195, to brain and ovary membranes without significantly affecting the binding of ligands to central benzodiazepine receptors. nih.govnih.gov

Another class of imidazo[1,2-a]pyridine derivatives has been designed as ligands for melatonin receptors (MT1 and MT2). Research into these compounds revealed that structural features, such as an ethanamide side chain at the C-3 position and a methoxy (B1213986) group at the C-5 position, are important for binding affinity. researchgate.net One specific derivative, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide, demonstrated high affinity for both MT1 (Ki: 28 nM) and MT2 (Ki: 8 nM) receptors. researchgate.net

While extensive data exists for phenyl-substituted analogs, specific receptor binding studies for 2-(Furan-2-yl)imidazo[1,2-a]pyridine itself are less detailed in the available literature. However, the synthesis of derivatives like N-(4-chlorophenyl)−2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine has been documented for other biological screenings, such as anticancer activity. nih.gov

Table 1: Receptor Binding Affinities of Selected Imidazo[1,2-a]pyridine Derivatives

Compound DerivativeReceptor TargetBinding Affinity (IC50/Ki)SelectivitySource
N,N-dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamides (general class)Peripheral Benzodiazepine Receptor (PBR)Varies (nanomolar range)Can be >1000-fold selective for PBR vs. CBR nih.gov
2-phenyl-imidazo[1,2-a]pyridine derivatives (CB 34, CB 50, CB 54)Peripheral Benzodiazepine Receptor (PBR)Potent inhibitors of [3H]-PK 11195 bindingHigh selectivity for PBR over central benzodiazepine, GABAA, dopamine, and other receptors nih.govnih.gov
N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamideMelatonin Receptor 1 (MT1)Ki: 28 nMHigh affinity for both MT1 and MT2 researchgate.net
N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamideMelatonin Receptor 2 (MT2)Ki: 8 nM

Molecular Target Identification and Validation

Research has successfully identified and, in some cases, validated several molecular targets for imidazo[1,2-a]pyridine derivatives. These targets are often enzymes, such as protein kinases, that play critical roles in cell signaling and disease progression.

Protein Kinases: A significant focus of research has been on the inhibition of protein kinases.

Phosphoinositide 3-Kinases (PI3K): Certain imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, particularly the p110α isoform. researchgate.net One thiazole-containing derivative demonstrated an IC50 value of 0.0028 µM for p110α and high selectivity over other PI3K isoforms. researchgate.net These compounds are often investigated for their anti-cancer properties due to the central role of the PI3K pathway in cell growth and survival. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as type-I inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov These compounds compete with ATP in the kinase's binding pocket. nih.gov Structural modifications have led to compounds that retain potency against clinically relevant drug-resistant secondary mutations of FLT3. nih.govnih.gov

AMP-activated Protein Kinase (AMPK): A series of imidazo[1,2-a]pyridine derivatives were designed as activators of AMPK, a key enzyme in cellular energy homeostasis. One highly active compound showed an EC50 of 11.0 nM, with molecular docking studies suggesting hydrogen bond interactions with key amino acid residues in the active site. researchgate.net

Other Kinases: The imidazo[1,2-a]pyridine scaffold has also been used to develop inhibitors for other kinases, including DYRK1A and CLK1, which are involved in cellular regulation and neurodegenerative diseases. researchgate.net

Other Molecular Targets:

KRAS G12C: A novel imidazo[1,2-a]pyridine derivative was identified as a covalent inhibitor of the KRAS G12C mutant, a key oncogenic driver in several cancers. rsc.org

Peripheral Benzodiazepine Receptors (PBR/TSPO): As mentioned previously, PBRs are a validated target for this class of compounds, particularly in the context of stimulating neurosteroid synthesis. nih.gov

Table 2: Identified Molecular Targets for Imidazo[1,2-a]pyridine Derivatives

Molecular TargetDerivative ClassInhibitory/Activity ConcentrationMechanism of ActionSource
PI3K p110αThiazole-substituted imidazo[1,2-a]pyridinesIC50 = 0.0028 µMEnzyme Inhibition researchgate.net
FLT3 KinaseImidazo[1,2-a]pyridine-thiophene derivativesVaries (sub-micromolar range)Type-I ATP-competitive inhibition nih.gov
AMPKSubstituted imidazo[1,2-a]pyridinesEC50 = 11.0 nMEnzyme Activation researchgate.net
KRAS G12CNovel imidazo[1,2-a]pyridine derivative (I-11)Potent anticancer agentCovalent Inhibition rsc.org
Peripheral Benzodiazepine Receptor (PBR/TSPO)2-phenyl-imidazo[1,2-a]pyridine derivativesHigh binding affinityAgonist activity nih.gov

Biochemical Pathway Modulation by this compound Derivatives

The interaction of imidazo[1,2-a]pyridine derivatives with their molecular targets leads to the modulation of various downstream biochemical pathways.

PI3K/Akt/mTOR Pathway: As potent inhibitors of PI3K, these compounds effectively block the PI3K/Akt/mTOR signaling cascade. nih.gov This pathway is crucial for cell proliferation, survival, and angiogenesis. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives has been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Downstream effects include reduced phosphorylation of Akt and mTOR, leading to the suppression of tumor growth. nih.gov

Steroidogenesis Pathway: Agonistic activity at PBRs (TSPO) by 2-phenyl-imidazo[1,2-a]pyridine derivatives stimulates steroidogenesis in both the brain and peripheral tissues. nih.govnih.gov This leads to a dose-dependent increase in the concentration of neuroactive steroids such as pregnenolone, progesterone, and allopregnanolone. nih.gov This modulation is significant as neurosteroids have important regulatory functions in the central nervous system.

Cell Cycle and Apoptosis Pathways: Several imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest, often by increasing the levels of proteins like p53 and p21. nih.gov They can also trigger apoptosis through both intrinsic and extrinsic pathways, evidenced by the activation of caspases (e.g., caspase-7, caspase-8) and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

Reactive Oxygen Species (ROS) Regulation: By activating AMPK, certain imidazo[1,2-a]pyridine derivatives can modulate pathways related to oxidative stress. researchgate.net AMPK activation is known to regulate cellular responses to energy depletion and metabolic stress, which can include the management of reactive oxygen species. researchgate.net

While these findings are based on a variety of derivatives, they establish a mechanistic framework that is likely relevant for the 2-(furan-2-yl) substituted compounds, although specific pathway modulation studies on this particular derivative are needed for confirmation.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of imidazo[1,2-a]pyridines is a well-established area of organic chemistry, with numerous methods reported. organic-chemistry.org However, the development of novel, efficient, and environmentally benign synthetic strategies remains a key objective. Future research in this area for 2-(furan-2-yl)imidazo[1,2-a]pyridine and its derivatives could focus on:

Green Chemistry Approaches : Many existing syntheses for imidazo[1,2-a]pyridines rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. acs.org Future efforts should prioritize the development of "green" synthetic routes, such as those utilizing water as a solvent, microwave-assisted reactions, or catalyst-free conditions. organic-chemistry.org Ultrasound-assisted synthesis is another eco-friendly approach that has been successfully applied to the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org

One-Pot, Multi-Component Reactions (MCRs) : MCRs offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) has been successfully employed to synthesize derivatives such as N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine. nih.gov This approach can be further explored to generate a diverse library of this compound analogs.

Catalytic Systems : The exploration of novel and reusable catalysts, such as copper silicate, can lead to more efficient and sustainable synthetic processes. nanobioletters.com Copper-catalyzed one-pot procedures using air as the oxidant have also proven effective for the synthesis of various imidazo[1,2-a]pyridines and represent a promising avenue for future research. organic-chemistry.org

Flow Chemistry : The application of continuous flow technology can offer improved reaction control, enhanced safety, and easier scalability for the synthesis of this compound and its derivatives.

A summary of various synthetic strategies for the broader imidazo[1,2-a]pyridine (B132010) class is presented below:

Synthetic StrategyKey FeaturesReference(s)
Groebke–Blackburn–Bienaymé 3CR One-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.gov
Copper-Catalyzed Reactions Use of copper catalysts for cyclization and coupling reactions. organic-chemistry.orgorganic-chemistry.org
Ultrasound-Assisted Synthesis Environmentally friendly method using ultrasonic irradiation. organic-chemistry.org
Microwave-Assisted Synthesis Rapid and efficient synthesis under microwave irradiation. nih.gov
Catalyst-Free Condensation Reactions proceeding without the need for a catalyst, often under solvent-free conditions. acs.org

Integration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these methodologies can provide valuable insights and guide experimental efforts. Future research should focus on:

Structure-Activity Relationship (SAR) Studies : Computational methods can be employed to perform detailed SAR studies to understand how structural modifications of the this compound scaffold affect its biological activity. nih.gov

Molecular Docking : Docking simulations can predict the binding modes and affinities of this compound derivatives with various biological targets, such as enzymes and receptors. nih.gov This can aid in the identification of potential therapeutic targets and the design of more potent inhibitors.

Quantum Chemical Calculations : Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic properties, reactivity, and spectroscopic characteristics of this compound. nih.gov

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. nih.gov

Elucidation of Complex Biological Mechanisms at the Molecular Level

The imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov A derivative, N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, has demonstrated cytotoxic activity against various cancer cell lines. nih.gov Future research should aim to:

Identify Molecular Targets : A critical area of investigation is the identification of the specific molecular targets through which this compound and its analogs exert their biological effects.

Investigate Signaling Pathways : Delving into the cellular signaling pathways modulated by these compounds will provide a deeper understanding of their mechanism of action.

Explore New Therapeutic Areas : The broad bioactivity of the imidazo[1,2-a]pyridine core suggests that this compound derivatives could be explored for a wider range of therapeutic applications, including as inhibitors of specific kinases or as agents targeting neurodegenerative diseases. researchgate.net

The cytotoxic activity of N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is summarized in the table below:

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Cancer15.2 ± 0.8
HT-29 Colon Cancer21.4 ± 1.1
B16F10 Melanoma11.8 ± 0.6
MEF Normal Cell Line> 50

This data indicates a degree of selectivity for cancer cells over normal cells, warranting further investigation into the underlying molecular mechanisms. nih.gov

Exploration of Emerging Non-Biomedical Applications in Materials Science and Technology

Beyond their biomedical potential, imidazo[1,2-a]pyridines are gaining recognition for their utility in materials science. rsc.org The unique photophysical properties of this scaffold, stemming from its π-conjugated bicyclic structure, make it an attractive candidate for various technological applications. Future research on this compound in this domain could explore:

Organic Light-Emitting Diodes (OLEDs) : The fluorescent properties of imidazo[1,2-a]pyridines suggest their potential use as emitters in OLEDs. The furan (B31954) moiety in this compound could be strategically modified to tune the emission color and improve device efficiency.

Chemosensors : The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it suitable for the development of fluorescent chemosensors for the detection of ions and small molecules.

Dyes and Pigments : Imidazo[1,2-a]pyridine derivatives have been investigated for their use as dispersed dyes, and further exploration of this compound in this area could lead to the development of novel colorants with enhanced properties.

Q & A

Q. Example Conditions

MethodCatalysts/ReagentsYield (%)Reference
Cu-catalyzed TCCCuI, 1,10-phenanthroline60–85
Bromination/CyclizationNBS, Br₂, AcOH40–46

What analytical techniques are typically used to characterize imidazo[1,2-a]pyridine derivatives?

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^13C NMR are standard for confirming regiochemistry and substituent positions. For example, 1^1H NMR of 2-(4-(7-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile showed distinct aromatic and acetonitrile proton signals .
  • High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular formulas. Compounds like 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines were confirmed via HRMS with <5 ppm error .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves intermolecular interactions (e.g., π-stacking, hydrogen bonds) critical for fluorescence and crystal packing. Imidazo[1,2-a]pyridine derivatives exhibit C–H⋯N and C–H⋯π interactions .

What biological activities are associated with the imidazo[1,2-a]pyridine scaffold?

Basic Pharmacological Profiles
The scaffold exhibits broad bioactivity:

  • COX-2 Inhibition : Derivatives with morpholine substituents at C-3 showed IC50_{50} = 0.07 µM and selectivity index = 217.1 .
  • GABA Receptor Modulation : Acetylated derivatives at C-3 demonstrated predicted binding to GABA receptors via computational models .
  • Antimicrobial Activity : Despite structural diversity, some 2-thioalkyl-3-nitro derivatives lacked activity against S. aureus and P. aeruginosa (MIC > 128 µg/mL) .

How can regioselective functionalization at the C-3 position of imidazo[1,2-a]pyridine be achieved?

Q. Advanced Functionalization Strategies

  • Friedel-Crafts Acylation : A one-pot method using catalytic AlCl3_3 (10 mol%) and acetic anhydride under neat conditions (140°C, 1 h) selectively acetylates C-3. This approach synthesized 38 derivatives with >80% yields in parallel synthesis .
  • Radical Selenylation : Copper-catalyzed reactions with Se powder enable C–H selenylation at C-3 via radical intermediates, avoiding hazardous reagents .

Key Mechanistic Insight
Computational studies support electrophilic aromatic substitution (EAS) at C-3 due to electron-rich π-systems, validated by reaction coordinate diagrams .

What strategies are employed to address contradictory biological activity data in imidazo[1,2-a]pyridine derivatives?

Q. Advanced Data Contradiction Analysis

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at C-2/C-3 (e.g., nitro, thioalkyl groups) revealed that antibacterial activity is highly substituent-dependent. For example, 3-nitro groups enhanced COX-2 inhibition but failed in antibacterial assays .
  • Assay Optimization : Negative results (e.g., lack of antibacterial activity) may arise from poor solubility or assay sensitivity. Microdilution vs. diffusion methods can yield divergent outcomes .

How can computational models aid in the design of imidazo[1,2-a]pyridine-based therapeutic agents?

Q. Advanced Computational Approaches

  • Docking Studies : Predicted binding modes of acetylated derivatives to GABA receptors identified key interactions (e.g., hydrogen bonds with Arg87, hydrophobic contacts with Phe77) .
  • DFT Calculations : Evaluated intramolecular charge transfer (ICT) effects in fluorescent derivatives, correlating with π-stacking observed in crystallography .

Case Study
COX-2 inhibitors were optimized using molecular dynamics (MD) simulations to assess substituent steric effects, leading to improved selectivity ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.